5(S),6(R)-diHETE

Description

Structure

3D Structure

Properties

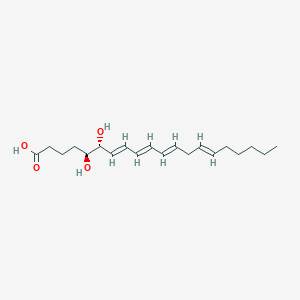

Molecular Formula |

C20H32O4 |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(5S,6R,7E,9E,11E,14E)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6+,10-9+,12-11+,15-13+/t18-,19+/m1/s1 |

InChI Key |

UVZBUUTTYHTDRR-QZBGSEDNSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Transformations of 5 S ,6 R Dihete

Non-Enzymatic Hydrolysis from Leukotriene A4 (LTA4)

5(S),6(R)-diHETE is recognized as a product of the non-enzymatic hydrolysis of Leukotriene A4 (LTA4). caymanchem.combertin-bioreagent.com LTA4 is a highly unstable epoxide intermediate in the 5-lipoxygenase pathway. jabonline.in In aqueous environments, if not immediately acted upon by specific enzymes like LTA4 hydrolase or LTC4 synthase, LTA4 undergoes spontaneous hydrolysis. This non-enzymatic reaction yields a mixture of dihydroxyeicosatetraenoic acids (diHETEs), including the 5(S),6(R) and 5(S),6(S) stereoisomers. escholarship.org The formation of this compound through this spontaneous chemical process underscores the inherent instability of its precursor, LTA4. jabonline.in

**2.2. Enzymatic Conversion Pathways

Beyond its spontaneous formation, this compound is also the product of specific enzymatic reactions that control its stereospecific synthesis.

A primary enzymatic route for the formation of this compound involves the action of cytosolic epoxide hydrolase. caymanchem.combertin-bioreagent.comnih.gov Studies have demonstrated that homogenates from mouse liver can transform LTA4 into 5,6-dihydroxy-7,9,11,14-eicosatetraenoic acid. nih.gov The enzymatic activity responsible for this conversion was predominantly found in the cytosolic fraction (the 105,000 x g supernatant) of liver cells. nih.gov Further research confirmed that a purified cytosolic epoxide hydrolase from mouse liver directly catalyzes the conversion of LTA4 into a 5,6-dihydroxyeicosatetraenoic acid, which was identified as this compound. caymanchem.comnih.gov This established LTA4 as an endogenous substrate for cytosolic epoxide hydrolase, an enzyme previously known for its role in metabolizing xenobiotic compounds. nih.gov It is noteworthy that this activity is distinct from that of LTA4 hydrolase, which converts LTA4 to Leukotriene B4. nih.gov

Table 1: Enzymatic Conversion of LTA4 by Mouse Liver Cytosolic Epoxide Hydrolase

| Enzyme | Source | Substrate | Product | Cellular Location |

|---|

Lipoxygenase enzymes are central to the biosynthesis of leukotrienes and related compounds. Specific LOX activities are involved in the upstream synthesis of the LTA4 precursor to this compound and in its subsequent transformation.

Research on sheep uterine tissue has revealed a unique lipoxygenase functionality. jabonline.in The 5-lipoxygenase (5-LOX) enzyme present in the sheep uterus exhibits dual catalytic activity, functioning as both a 5-LOX and an 8-LOX. jabonline.in This dual activity allows the enzyme to act as a 5,6-LTA4 synthase. jabonline.in The process begins with the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) by the 5-LOX activity. jabonline.in Subsequently, the same enzyme utilizes its 8-LOX activity to convert the 5-HPETE intermediate into 5,6-LTA4. jabonline.in This newly synthesized 5,6-LTA4, if not further metabolized enzymatically, can undergo non-enzymatic hydrolysis to form 5,6-diHETEs. jabonline.in The presence of endogenous 5,6-LTC4, a glutathione (B108866) conjugate of 5,6-LTA4, in sheep uterine homogenate further supports the in-situ synthesis of 5,6-LTA4 in this tissue. jabonline.in

This compound can serve as a substrate for further enzymatic conversion. Specifically, human epithelial 15-lipoxygenase-2 (h15-LOX-2) has been shown to react with this compound to form the potent anti-inflammatory mediator, Lipoxin A4 (LxA4). escholarship.org This conversion demonstrates that the gem-diol structure (the two hydroxyl groups on adjacent carbons) of this compound does not prevent its interaction with h15-LOX-2. escholarship.org The study showed that h15-LOX-2 hydroperoxidates carbon 15 of this compound to generate LxA4. escholarship.org This reaction is quite efficient, with a relative rate that is 99.5% of the rate at which h15-LOX-2 reacts with 5-HPETE. escholarship.org This pathway represents a significant transformation, converting a pro-inflammatory precursor into an anti-inflammatory product. escholarship.org

Table 2: Lipoxygenase-Mediated Transformations Involving this compound or its Precursor

| Enzyme | Organism/Tissue | Activity | Substrate | Product |

|---|---|---|---|---|

| 5-Lipoxygenase (5-LOX) | Sheep Uterus | Dual 5- and 8-LOX (5,6-LTA4 Synthase) | 5-HPETE | 5,6-LTA4 jabonline.in |

This compound can undergo isomerization to form a structural variant. An isomer with a double bond at the C-11 position, 5(S),6(R)-11-trans DiHETE, is formed via the enzymatic isomerization of this compound. targetmol.cn This transformation is catalyzed by a membrane-bound factor. targetmol.cn The presence of 5(S),6(R)-11-trans DiHETE has been detected in rat kidney homogenates, suggesting its formation through the epoxide hydrolase pathway within this tissue. targetmol.cn

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 5(S),6(R)-dihydroxy-7,9,11,14-eicosatetraenoic acid | This compound |

| Leukotriene A4 | LTA4 |

| Leukotriene B4 | LTB4 |

| Leukotriene C4 | LTC4 |

| Arachidonic Acid | AA |

| 5-hydroperoxyeicosatetraenoic acid | 5-HPETE |

| Lipoxin A4 | LxA4 |

| 5(S),6(R)-11-trans Dihydroxyeicosatetraenoic acid | 5(S),6(R)-11-trans DiHETE |

Enzymatic Conversion Pathways

Cross-Pathway Interactions: 5-Lipoxygenase and Cyclooxygenase-2 Contributions to DiHETE Formation

The biosynthesis of dihydroxyeicosatetraenoic acids (DiHETEs) can occur through various enzymatic pathways, including complex interactions between different enzyme systems. A notable example of this is the biosynthetic crossover between the 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) pathways, which provides an alternative route for the generation of specific DiHETE isomers. nih.gov This functional coupling of 5-LOX and COX-2 in activated human leukocytes highlights a significant mechanism for producing unique eicosanoids. uniprot.org

The process is initiated by the 5-LOX enzyme, which first oxygenates arachidonic acid to form 5S-hydroperoxyeicosatetraenoic acid (5S-HPETE). nih.gov This intermediate is then reduced to its corresponding hydroxy derivative, 5S-hydroxyeicosatetraenoic acid (5S-HETE). nih.govwikipedia.org In cells where both 5-LOX and COX-2 are active, 5S-HETE can serve as a substrate for COX-2. mdpi.comasbmb.org While the major products of this specific COX-2 reaction are a di-endoperoxide that rearranges into hemiketals (HKE₂ and HKD₂) and 5-hydroxy-prostaglandins, the reaction also yields minor amounts of DiHETE compounds. mdpi.comnih.govnih.gov

Research has identified these minor products as 5,11-diHETE and 5,15-diHETE. mdpi.comresearchgate.net Studies using activated human leukocytes have provided detailed insights into this crossover pathway.

Detailed Research Findings

In studies involving isolated human leukocytes stimulated with lipopolysaccharide and a calcium ionophore, the transformation of arachidonic acid was shown to be initiated by 5-LOX, providing 5S-HETE as a substrate for COX-2. uniprot.org Subsequent analysis confirmed the formation of 5S,11R-diHETE, 5S,15S-diHETE, and 5S,15R-diHETE. nih.govuniprot.org

The stereochemistry of the 15-hydroxyl group offers clues to the enzymatic origin. The consecutive action of 5-LOX and 15-lipoxygenase results purely in the 5S,15S diastereomer. nih.gov In contrast, the in vitro oxygenation of 5S-HETE by COX-2 generates a mixture of 5S,15R- and 5S,15S-diHETE isomers, with approximately 20% having the 5S,15R configuration. nih.gov

The formation of these DiHETEs via the crossover pathway was further confirmed using specific enzyme inhibitors. The application of a COX-2 specific inhibitor, NS-398, significantly reduced the levels of 5,15-diHETE. nih.govuniprot.org Similarly, MK-886, an inhibitor of the 5-lipoxygenase-activating protein (FLAP), also led to a reduction in 5,15-diHETE levels. nih.govuniprot.org

It is important to note that the subject compound, this compound, is primarily formed through a different mechanism. It is a product of the hydrolysis of leukotriene A₄ (LTA₄), an unstable epoxide generated from 5S-HPETE by the 5-LOX enzyme. caymanchem.combertin-bioreagent.comnih.gov This hydrolysis can occur non-enzymatically or be catalyzed by enzymes such as epoxide hydrolase. bertin-bioreagent.comnih.gov Therefore, its formation is a direct consequence of the 5-LOX pathway rather than the cross-pathway interaction with COX-2.

Data from Studies on Activated Human Leukocytes

The following table summarizes quantitative findings from research on activated human leukocytes, demonstrating the contribution of the 5-LOX/COX-2 crossover pathway to the formation of 5,15-diHETE.

| Measurement | Finding | Cell Type / Conditions | Reference |

| Basal 5,15-diHETE Production | 0.45 ± 0.2 ng/10⁶ cells (mean ± SEM, n=6) | Activated human leukocytes (LPS + A23187) | nih.govuniprot.org |

| Effect of COX-2 Inhibition (NS-398) | Reduced to <0.02 ng/10⁶ cells (in 4 of 6 samples) | Activated human leukocytes | nih.govuniprot.org |

| Effect of 5-LOX Inhibition (MK-886) | Similar reduction to COX-2 inhibition | Activated human leukocytes | nih.govuniprot.org |

| Production with Aspirin Treatment | 0.1 ± 0.05 ng/10⁶ cells (n=6) | Activated human leukocytes (Aspirin acetylates COX-2) | nih.govuniprot.org |

| Comparison with LTB₄ Levels | ~half the level of LTB₄ (1.3 ± 0.5 ng/10⁶ cells) | Activated human leukocytes | nih.govuniprot.org |

| Stereochemistry of COX-2 products | ~1:4 mixture of 5S,15R- and 5S,15S-diHETE | In vitro oxygenation of 5S-HETE by COX-2 | nih.gov |

Molecular Mechanisms and Cellular Signaling of 5 S ,6 R Dihete

Receptor Agonism and Antagonism

5(S),6(R)-diHETE exhibits a dualistic nature in its interaction with cell surface receptors, acting as both a weak agonist and an antagonist depending on the receptor type.

Research has established that this compound is recognized by the cysteinyl leukotriene D4 (LTD4) receptor, also known as CysLT1. medchemexpress.comnih.gov Among four synthetic stereoisomers of 5,6-diHETE, only the 5(S),6(R) form demonstrated interaction with the LTD4 receptor in guinea pig lung membranes. nih.gov

This interaction is characterized as weak agonism. nih.govcaymanchem.combertin-bioreagent.com Functional assays have demonstrated that this compound can induce contraction of isolated guinea pig ileum, a classic response mediated by LTD4 receptor activation, with a median effective concentration (EC₅₀) of 1.3 μM. medchemexpress.comcaymanchem.com The specificity of this action was confirmed by the fact that the contractile effect could be blocked by selective LTD4 receptor antagonists. medchemexpress.comnih.gov These findings suggest that while it is not as potent as LTD4 itself, this compound can elicit physiological responses through the CysLT1 receptor, particularly when present in significant concentrations. nih.gov

In contrast to its agonistic role at LTD4 receptors, 5,6-diHETE (a racemic mixture often used in studies that include the 5(S),6(R) isomer) functions as an antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. researchgate.net TRPV4 is a non-selective cation channel that plays a key role in sensing osmotic and mechanical signals. researchgate.net

The antagonistic properties of 5,6-diHETE have been demonstrated in studies where it inhibited calcium influx induced by the potent TRPV4 agonist GSK1016790A in HEK293T cells engineered to express the TRPV4 channel. researchgate.net Furthermore, it has been shown to suppress histamine-induced vascular hyperpermeability, a process at least partially dependent on TRPV4 activation. researchgate.net This antagonistic action on TRPV4 channels is a key mechanism underlying its observed anti-inflammatory and barrier-protective effects in preclinical models. researchgate.net

Table 1: Receptor Interaction Profile of this compound This table summarizes the known interactions of this compound with specific cellular receptors.

| Receptor/Channel | Interaction Type | Key Research Finding | Reference(s) |

|---|---|---|---|

| Leukotriene D4 (LTD4) Receptor | Weak Agonist | Induces guinea pig ileum contraction (EC₅₀ = 1.3 μM), an effect blocked by LTD4 antagonists. | medchemexpress.comnih.govcaymanchem.com |

Intracellular Signaling Modulation

The receptor-level interactions of this compound translate into the modulation of critical intracellular signaling pathways, particularly those involving calcium homeostasis and nitric oxide production in endothelial cells.

A primary consequence of the antagonism of TRPV4 channels by 5,6-diHETE is the inhibition of intracellular calcium ([Ca²⁺]i) elevation in vascular endothelial cells. researchgate.net TRPV4 channels are permeable to cations, including Ca²⁺, and their activation leads to an influx of calcium, which acts as a crucial second messenger. researchgate.net

By blocking TRPV4 activation, 5,6-diHETE effectively prevents or reduces this calcium influx. This has been observed in its ability to suppress the rise in [Ca²⁺]i in endothelial cells following stimulation with histamine (B1213489). researchgate.net This inhibitory effect on calcium signaling is central to its ability to stabilize the endothelial barrier and prevent increases in vascular permeability. researchgate.net

While direct studies detailing the effects of this compound on the phosphorylation of endothelial nitric oxide synthase (eNOS) are not extensively documented, its influence can be inferred from its known impact on calcium signaling. The activity of eNOS, the enzyme responsible for producing the vasodilator and signaling molecule Nitric Oxide (NO), is regulated by two principal mechanisms: phosphorylation and calcium concentration. nih.govnih.govnih.gov

Activation of eNOS is promoted by phosphorylation at key serine residues (such as Ser1177 in human eNOS) by kinases like Akt. nih.govmdpi.com Simultaneously, eNOS activity is highly dependent on binding to the calcium-calmodulin complex, making it sensitive to fluctuations in intracellular Ca²⁺ levels. nih.govbiosyn.com Given that this compound has been shown to inhibit [Ca²⁺]i elevation in endothelial cells through its antagonism of TRPV4 channels, it follows that it could modulate the calcium-dependent component of eNOS activity. researchgate.net By limiting the availability of intracellular calcium, this compound may consequently influence the rate of NO production, although this indirect effect requires further specific investigation.

Table 2: Modulation of Intracellular Signaling by this compound This table outlines the effects of this compound on key intracellular signaling molecules and pathways.

| Signaling Component | Effect of this compound | Underlying Mechanism | Reference(s) |

|---|---|---|---|

| Intracellular Calcium ([Ca²⁺]i) | Inhibition of elevation | Antagonism of TRPV4 channels, preventing Ca²⁺ influx. | researchgate.net |

Transcriptional Regulation and Receptor Activation

The direct role of this compound in transcriptional regulation has not been a major focus of research. However, potential indirect effects on gene expression can be postulated through its known receptor interactions. Signaling initiated at the CysLT1 receptor, which this compound weakly agonizes, has been linked to downstream pathways that control gene expression. For instance, CysLT1 receptor signaling can regulate the expression of T-cell lymphoma invasion and metastasis-inducing protein 1 (Tiam1), a crucial factor in cell migration. nih.gov This suggests a plausible, though likely weak and context-dependent, pathway by which this compound could indirectly influence the transcriptional profile of a cell. Further research is needed to explore any direct interactions with nuclear receptors or transcription factors.

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| 5(S),6(R)-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid | This compound |

| Leukotriene D4 | LTD4 |

| Transient Receptor Potential Vanilloid 4 | TRPV4 |

| Intracellular Calcium | [Ca²⁺]i |

| Endothelial Nitric Oxide Synthase | eNOS |

| Nitric Oxide | NO |

| GSK1016790A | |

| Histamine |

Activation and Direct Binding to the Aryl Hydrocarbon Receptor (AHR)

Scientific studies have demonstrated that this compound can function as an endogenous ligand for the Aryl Hydrocarbon Receptor (AHR). In research screening various metabolites of Leukotriene A₄ (LTA₄), this compound was shown to elicit a significant level of AHR-mediated transcriptional activity. acs.orgnih.gov

Further investigation into the direct molecular interaction confirmed that this activation is not an indirect effect. Electrophoretic mobility shift assays (EMSAs) revealed that 5,6-diHETE isomers, including this compound, are capable of directly binding to the AHR. This binding leads to the activation of the receptor, transforming it into a species that can bind to DNA. acs.orgnih.gov To substantiate these findings, ligand competition binding experiments were conducted, which affirmed the ability of these diHETE isomers to directly bind to the AHR. acs.orgnih.gov This body of evidence establishes this compound as a direct endogenous activator of the AHR signaling pathway.

Table 1: AHR Activation and Binding Data for LTA₄ Metabolites

| Compound | AHR Transcriptional Activity | Direct AHR Binding (EMSA) | Confirmed by Competition Binding |

| This compound | Significant | Yes | Yes |

| 5(S),6(S)-diHETE | Significant | Yes | Yes |

| 6-trans-LTB₄ | Significant | No | Not Specified |

| 6-trans-12-epi-LTB₄ | Significant | No | Not Specified |

This table summarizes findings from studies on various Leukotriene A₄ metabolites and their interaction with the Aryl Hydrocarbon Receptor. Data sourced from Biochemistry (2008). acs.orgnih.gov

Influence of Geometric Isomer Formation on AHR-Mediated Transcriptional Activity

An intriguing aspect of the interaction between 5,6-diHETE isomers and the AHR is the impact of their chemical stability and the formation of geometric isomers over time. Research has observed that "aged" preparations of 5,6-diHETE isomers exhibit an enhanced level of AHR activation. acs.orgnih.gov

This increased activity corresponds with a higher binding affinity for the receptor. While the precise mechanisms are still under investigation, it is hypothesized that the formation of different geometric isomers within the conjugated triene region of the 5,6-diHETE molecule may be responsible for this heightened AHR-mediated transcriptional activity. acs.orgnih.gov This suggests that the specific spatial arrangement of the atoms in these isomers plays a crucial role in the potency of AHR activation.

In Vivo Biological Activities and Research Models of 5 S ,6 R Dihete

Anti-inflammatory and Pro-Resolving Effects

The primary therapeutic potential of 5,6-diHETE lies in its anti-inflammatory and pro-resolving activities. It actively suppresses inflammatory processes, such as vascular hyperpermeability, without inducing an inflammatory reaction on its own. medchemexpress.comnih.gov

Studies using mouse models have shown that 5,6-diHETE effectively counteracts inflammation-induced vascular changes. nih.gov In a mouse ear model, pretreatment with 5,6-diHETE was found to inhibit histamine-induced vascular dilation and hyperpermeability. nih.govnih.gov Furthermore, in isolated mouse aorta, while 5,6-diHETE did not affect vascular contraction, it did attenuate acetylcholine-induced vascular relaxation. nih.govnih.gov The underlying mechanism for these effects is linked to its ability to inhibit the elevation of intracellular calcium ([Ca2+]i) in endothelial cells, a key step in promoting vascular permeability and dilation. nih.govnih.gov By preventing this calcium increase, 5,6-diHETE effectively attenuates both the dilation of smooth muscle cells and endothelial barrier dysfunction. nih.gov

Table 1: Research Findings on Attenuation of Vascular Hyperpermeability and Dilation

| Research Model | Key Findings | Mechanism of Action |

|---|---|---|

| Histamine-induced inflammation in mouse ear | Inhibited vascular dilation and hyperpermeability. nih.govnih.gov | Attenuated acetylcholine-induced vascular relaxation. nih.govnih.gov |

A critical component of inflammation is the disruption of the endothelial barrier, leading to fluid leakage into tissues. 5,6-diHETE has demonstrated a protective role in this context. In studies using Human Umbilical Vein Endothelial Cells (HUVECs), treatment with a racemic mixture of (±)5,6-DiHETE inhibited histamine-induced endothelial barrier disruption. nih.govnih.gov This effect is directly related to the inhibition of histamine-induced increases in intracellular Ca2+ concentrations, which would otherwise lead to the destabilization of adherence junctions. nih.gov

Further research has identified the transient receptor potential vanilloid 4 (TRPV4) channel as a key target. jst.go.jpnih.gov 5,6-diHETE acts as an antagonist to the TRPV4 channel. jst.go.jpnih.gov In vitro studies showed that 5,6-diHETE significantly inhibited endothelial barrier disruption induced by a TRPV4 agonist (GSK1016790A). nih.govresearchgate.net This was corroborated by findings that it reduced the agonist-induced intracellular Ca2+ increase in cells overexpressing TRPV4. nih.gov However, it is noteworthy that in one study, the specific isomer 5(S),6(R)-diHETE, unlike the racemic mixture, did not inhibit histamine-induced endothelial barrier dysfunction. nih.gov

Table 2: Research Findings on Inhibition of Endothelial Barrier Disruption

| Model System | Inducing Agent | Key Findings |

|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Histamine (B1213489) | The racemic mixture (±)5,6-DiHETE inhibited endothelial barrier disruption. nih.govnih.gov The specific this compound isomer did not show inhibition. nih.gov |

Beyond its vascular effects, 5,6-diHETE also modulates the activity of key immune cells involved in allergic and inflammatory responses.

In a mouse model of pollen-induced allergic conjunctivitis, the administration of (±)5,6-diHETE was shown to attenuate the degranulation of mast cells in the conjunctiva. researchgate.net Mast cell degranulation is a critical event that releases a host of pro-inflammatory mediators, and its inhibition represents a significant anti-allergic effect. researchgate.netnih.gov

The same study on allergic conjunctivitis also demonstrated that (±)5,6-diHETE administration significantly reduced the infiltration of eosinophils into the conjunctiva. researchgate.net Eosinophils are prominent effector cells in allergic inflammation, and their recruitment to inflamed tissues is a hallmark of type 2 immune responses.

Table 3: Research Findings on Immune Cell Modulation

| Research Model | Immune Cell | Effect of (±)5,6-diHETE |

|---|---|---|

| Pollen-induced allergic conjunctivitis in mice | Mast Cells | Attenuated degranulation. researchgate.net |

Modulation of Immune Cell Responses

Disease Model Investigations

The therapeutic potential of 5,6-diHETE has been explored in preclinical disease models, most notably in inflammatory bowel disease. In mice with dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, the administration of 5,6-diHETE during the healing phase accelerated recovery. jst.go.jpnih.gov This was evidenced by a reduction in weight loss and diarrhea symptoms. jst.go.jp Pathological studies of the colon tissue confirmed that 5,6-diHETE treatment inhibited edema formation and the infiltration of leukocytes, including neutrophils. jst.go.jpnih.gov These therapeutic effects are attributed to its role as an endogenous TRPV4 antagonist, which helps to inhibit inflammatory responses and promote the healing of colitis. nih.gov

Table 4: Research Findings in Disease Models

| Disease Model | Key Findings |

|---|---|

| Dextran Sodium Sulfate (DSS)-induced colitis in mice | Accelerated recovery from weight loss and diarrhea. jst.go.jp |

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound (5(S),6(R)-dihydroxy-7E,9E,11Z,14Z-eicosatetraenoic acid) |

| 5,6-diHETE (5,6-dihydroxyeicosatetraenoic acid) |

| (±)5,6-DiHETE |

| Eicosapentaenoic acid (EPA) |

| Histamine |

| Acetylcholine |

| GSK1016790A |

| Dextran sodium sulfate (DSS) |

| Leukotriene A4 (LTA4) |

Murine Colitis Models

Research using murine models of colitis, specifically dextran sulfate sodium (DSS)-induced colitis, has highlighted the therapeutic potential of 5,6-diHETE. In these models, which mimic aspects of inflammatory bowel disease, the administration of 5,6-diHETE has been shown to accelerate the healing process. nih.gov Pathological studies of the inflamed colon tissue revealed that 5,6-diHETE administration inhibited the formation of edema and reduced the infiltration of leukocytes. nih.gov Studies have identified 5,6-diHETE as an endogenous antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel, and its administration promotes the healing of colitis by inhibiting these inflammatory responses. nih.gov Oral administration of 5,6-diHETE was found to significantly ameliorate colon inflammation and accelerate recovery from DSS-induced diarrhea in a dose-dependent manner. capes.gov.br

Table 1: Summary of Findings in Murine Colitis Models

| Model | Key Findings | References |

|---|---|---|

| DSS-Induced Colitis | Accelerated recovery and healing. | nih.gov |

| DSS-Induced Colitis | Inhibited edema formation and leukocyte infiltration in inflamed colon tissue. | nih.gov |

| DSS-Induced Colitis | Promoted healing through antagonism of TRPV4 channels. | nih.gov |

| DSS-Induced Colitis | Orally administered 5,6-diHETE attenuated diarrhea and ameliorated colon inflammation. | capes.gov.br |

Allergic Conjunctivitis Models

In mouse models of pollen-induced allergic conjunctivitis (AC), the administration of a racemic mixture of (±)5(6)-DiHETE has shown significant beneficial effects. nih.govnih.gov Treatment with the compound resulted in the attenuation of AC symptoms such as eyelid edema and tearing. researchgate.net Histological analysis revealed that (±)5(6)-DiHETE partially inhibited the degranulation of mast cells and strongly inhibited the infiltration of eosinophils into the conjunctiva, which are key events in the allergic inflammatory cascade. nih.govnih.gov These findings suggest that the compound can suppress the broad pathology of AC. researchgate.net

Histamine-Induced Ocular Inflammation Models

To investigate the mechanisms downstream of mast cell activation, researchers have utilized histamine-induced ocular inflammation models. In these models, topical application of histamine causes symptoms like eyelid edema, tearing, and increased vascular permeability. nih.govresearchgate.net Both intraperitoneal and topical administration of the racemic mixture (±)5(6)-DiHETE were effective in inhibiting these histamine-induced manifestations. nih.govnih.gov Specifically, the compound was shown to reduce tear volume and decrease vascular permeability, as measured by Evans blue dye extravasation. nih.govcaymanchem.com

Serotonin-Induced Itching Models

The anti-pruritic potential of this compound has been explored in serotonin-induced itching models in mice. Intradermal injection of serotonin (B10506) is a standard method to induce scratching behavior. nih.gov Studies demonstrated that intraperitoneal administration of (±)5(6)-DiHETE significantly attenuated this serotonin-induced scratching behavior. nih.govresearchgate.net This suggests that the compound may have a role in modulating the sensory pathways involved in itch.

Table 2: Summary of Findings in Ocular and Itching Models

| Model | Compound Form | Key Findings | References |

|---|---|---|---|

| Allergic Conjunctivitis | Racemic (±)5(6)-DiHETE | Attenuated AC symptoms; inhibited mast cell degranulation and eosinophil infiltration. | nih.govnih.govresearchgate.net |

| Histamine-Induced Ocular Inflammation | Racemic (±)5(6)-DiHETE | Reduced tearing and vascular permeability. | nih.govnih.govcaymanchem.com |

| Serotonin-Induced Itching | Racemic (±)5(6)-DiHETE | Significantly inhibited scratching behavior. | nih.govresearchgate.net |

Tissue and Organ-Specific Observations

Elevated Production in Healing Murine Colitis Colon Tissue

A significant finding is the endogenous production of 5,6-diHETE during the resolution of inflammation. In studies using the DSS-induced colitis model, the concentration of 5,6-diHETE in the colon tissue was found to be significantly increased during the healing phase of the disease, specifically from days 9 to 18 after the initial inflammatory insult. nih.gov This elevated presence during the recovery period suggests that 5,6-diHETE is an endogenously produced lipid mediator that plays a role in promoting the healing of inflammation in the colon. nih.gov

Correlation with Profiles in Periodontal Inflammation

Currently, there is a lack of direct scientific evidence establishing a definitive correlation between the profiles of 5(S),6(R)-dihydroxyeicosatetraenoic acid (this compound) and the progression or severity of periodontal inflammation. Research into the complex lipid mediator profiles in periodontal disease has identified various other eicosanoids, but specific data on this compound in this context remains to be elucidated.

However, studies on the broader family of dihydroxyeicosatetraenoic acids (diHETEs), including the closely related compound 5,6-diHETE, have provided insights into their potential roles in inflammatory processes in various research models. These findings may offer a foundational understanding for future investigations into the specific role of this compound in periodontal health and disease.

Research has shown that 5,6-diHETE, a metabolite of eicosapentaenoic acid (EPA), exhibits anti-inflammatory properties in other biological systems. jst.go.jpnih.gov For instance, in models of colitis, 5,6-diHETE has been observed to attenuate vascular hyperpermeability, a key component of the inflammatory response. jst.go.jpnih.gov This effect is thought to be mediated through the inhibition of transient receptor potential vanilloid 4 (TRPV4) channels and subsequent reduction in intracellular calcium levels. jst.go.jp The administration of 5,6-diHETE has been shown to promote the healing of colitis in murine models. jst.go.jp

The specific isomer, this compound, is known to be a nonenzymatic hydrolysis product of leukotriene A4 (LTA4) and can also be formed enzymatically by mouse liver cytosolic epoxide hydrolase. caymanchem.com In vitro studies have demonstrated that this compound acts as a weak agonist for the leukotriene D4 (LTD4) receptor in guinea pig lung membranes. caymanchem.comnih.gov This interaction suggests potential leukotriene-like activities, such as the induction of smooth muscle contraction, which has been observed in guinea pig ileum. caymanchem.comnih.govmedchemexpress.com

While these findings highlight the bioactivity of this compound and its related compounds in the context of inflammation and smooth muscle contraction, their specific relevance to the pathophysiology of periodontal disease is yet to be determined. The oral cavity presents a unique inflammatory environment, and further research is necessary to understand if and how this compound contributes to the complex interplay of lipid mediators in periodontal inflammation.

Interactive Data Table: In Vivo and In Vitro Biological Activities of 5,6-diHETE and this compound

| Compound | Research Model | Key Findings | Reference |

| 5,6-diHETE | Mouse model of colitis | Found in high concentrations during the healing phase of inflamed colon tissue. jst.go.jp | jst.go.jp |

| Administration promoted the healing of colitis. jst.go.jp | jst.go.jp | ||

| Mouse ear | Inhibited histamine-induced vascular dilation and hyperpermeability. nih.gov | nih.gov | |

| Isolated mouse aorta | Attenuated acetylcholine-induced vascular relaxation. nih.gov | nih.gov | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited histamine-induced endothelial barrier disruption and nitric oxide production. nih.gov | nih.gov | |

| Inhibited histamine-induced increases in intracellular Ca2+ concentrations. jst.go.jpnih.gov | jst.go.jpnih.gov | ||

| This compound | Guinea pig lung membranes | Recognized by the LTD4 receptor. nih.gov | nih.gov |

| Guinea pig ileum | Induced smooth muscle contraction. caymanchem.comnih.gov | caymanchem.comnih.gov |

Analytical Methodologies for 5 S ,6 R Dihete Research

Chromatographic and Spectrometric Techniques

Chromatography coupled with spectrometry forms the cornerstone of 5(S),6(R)-diHETE analysis, enabling its separation, identification, and quantification from complex lipid mixtures.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a fundamental technique for the analysis of dihydroxyeicosatetraenoic acids (diHETEs). The presence of a conjugated triene system in the chromophore of 5,6-diHETE allows for its detection by UV spectrophotometry. researchgate.net The UV spectrum of 5,15-diHETE, a related compound, shows a characteristic absorption maximum around 244 nm, which is a principle utilized for the detection of other diHETEs as well. researchgate.net

Reversed-phase (RP) HPLC is the most common modality used for the separation of these lipids. In this method, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. nih.govmdpi.com A typical mobile phase for the separation of diHETEs consists of a mixture of methanol, water, and a small percentage of acetic acid, run in either an isocratic or gradient mode to achieve optimal separation from other lipid species. researchgate.net

While direct UV detection is feasible, its sensitivity can be limited. To enhance detection, derivatization of the carboxyl group of this compound with a UV-absorbing agent can be performed. However, this approach is less common than the use of more sensitive detection methods like mass spectrometry. The primary utility of HPLC-UV lies in its ability to isolate and purify this compound from biological extracts for further analysis or for offline characterization. nih.govwho.int

Table 1: General Parameters for HPLC-UV Analysis of DiHETEs

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantification of various lipid species, including diHETEs. However, due to the low volatility and polar nature of this compound, chemical derivatization is a mandatory step prior to GC-MS analysis. caymanchem.comnih.gov This process enhances the thermal stability and volatility of the analyte, making it amenable to gas chromatography. mdpi.comresearchgate.net

The derivatization procedure typically involves two main steps:

Esterification: The carboxylic acid group is converted into a less polar ester, commonly a methyl ester (FAME). Reagents such as trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) are used for this purpose. mdpi.com

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. Silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed. nih.gov

Once derivatized, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected, providing both qualitative and quantitative information. mdpi.comnih.gov GC-MS offers high resolution and sensitivity, allowing for the detection of low quantities of this compound in biological samples. researchgate.net

Table 2: Common Derivatization Reagents for GC-MS Analysis of Hydroxy Fatty Acids

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the predominant analytical platform for lipidomics, offering unparalleled sensitivity and specificity for the analysis of this compound. lipidmaps.org This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. Typically, electrospray ionization (ESI) is used as the interface between the LC and the MS.

LC-MS/MS can be employed in two main strategies for the analysis of this compound:

Targeted Lipidomics: This hypothesis-driven approach focuses on the quantification of a predefined list of lipids, including this compound. It utilizes techniques like Multiple Reaction Monitoring (MRM), which provides high sensitivity and specificity by monitoring a specific precursor ion-to-product ion transition for each analyte. lipidmaps.org For this compound, the precursor ion [M-H]⁻ at m/z 335 is often selected, and a characteristic fragment ion is monitored in the second stage of mass analysis. lipidmaps.orgcaymanchem.com

Non-Targeted Lipidomics: This exploratory approach aims to comprehensively profile all detectable lipids in a sample to identify novel biomarkers or metabolic changes. caymanchem.com High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are used to acquire full scan mass spectra, allowing for the identification of a wide range of lipids based on their accurate mass and fragmentation patterns.

The use of deuterated internal standards is crucial in both targeted and non-targeted LC-MS/MS approaches to ensure accurate quantification by correcting for variations in sample extraction and instrument response. lipidmaps.org

The analysis of this compound is complicated by the existence of multiple stereoisomers. Conventional single-dimension HPLC cannot separate these enantiomers. To address this challenge, advanced techniques such as two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry have been developed.

Quantitative Multiple Heart-Cutting Achiral-Chiral 2D-LC-MS is a sophisticated method that allows for the separation and quantification of individual stereoisomers of oxylipins, including diHETEs. The process involves:

First Dimension (Achiral Separation): The sample is first injected onto a standard reversed-phase (achiral) column. This initial separation resolves lipids based on their polarity, separating different classes and positional isomers.

Heart-Cutting: As the peak corresponding to the diHETEs elutes from the first column, it is selectively transferred ("heart-cut") to a second column.

Second Dimension (Chiral Separation): The second column is a chiral stationary phase (CSP) column. This column separates the enantiomers of 5,6-diHETE based on their differential interactions with the chiral selector of the CSP.

MS Detection: The separated stereoisomers are then detected and quantified by a tandem mass spectrometer.

This technique provides exceptional selectivity, enabling researchers to distinguish between enzymatically produced, stereospecific isomers and those formed through non-enzymatic, random autoxidation.

Biochemical and Cell-Based Assays

Beyond instrumental analysis, biochemical and cell-based assays are vital for characterizing the biological activity of this compound and its interactions with cellular targets.

This compound is known to be an agonist for the leukotriene D4 (LTD4) receptor, a G protein-coupled receptor (GPCR). nih.gov Reporter gene assays are a common and powerful tool to study the activation of such receptors and their downstream signaling pathways. nih.govbitesizebio.com

The principle of a luciferase reporter gene assay involves the use of a plasmid vector containing the firefly luciferase gene under the control of a specific response element. youtube.combenthamopen.com When a ligand, such as this compound, binds to and activates its receptor, it triggers an intracellular signaling cascade. This cascade ultimately leads to the activation of transcription factors that bind to the response element in the reporter plasmid, driving the expression of the luciferase enzyme. promega.com

The activity of the expressed luciferase is then measured by adding its substrate, luciferin. The enzyme catalyzes the oxidation of luciferin, a reaction that produces a quantifiable amount of light (bioluminescence). bitesizebio.comnih.gov The intensity of the light signal is directly proportional to the level of receptor activation.

For GPCRs like the LTD4 receptor, various response elements can be utilized, such as the cAMP response element (CRE) or the nuclear factor of activated T-cells response element (NFAT-RE), depending on the specific G protein coupling and downstream pathway. nih.govpromega.com While the prompt specifies a DRE (dioxin response element), the general principle remains the same, where the activation of the this compound-LTD4 receptor pathway would lead to the expression of a luciferase reporter gene, providing a quantitative measure of the compound's biological activity.

Table 3: Components of a Luciferase Reporter Gene Assay for GPCR Activity

Electrophoretic Mobility Shift Assays (EMSAs) for Protein-Ligand Binding

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique to study the interactions between proteins and nucleic acids. wikipedia.orgnih.gov The fundamental principle of EMSA is that a protein-nucleic acid complex will move more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound nucleic acid probe. wikipedia.orgyoutube.com This difference in migration speed—a "shift" in the band's position—indicates that a binding event has occurred. youtube.com The technique is sensitive enough to detect interactions using purified proteins, crude cell extracts, or in vitro transcription products. thermofisher.com

Traditionally, EMSA is not the primary method for analyzing the binding of small lipid molecules like this compound to proteins. The assay is optimized for large, charged molecules like DNA or RNA, which can be easily labeled (e.g., with radioactivity or fluorescence) and detected. nih.govthermofisher.com However, the core concept of detecting a complex based on its altered electrophoretic mobility is a foundational principle in biochemical analysis. While direct EMSA application for this compound is not commonly documented, research into its protein targets relies on other advanced methodologies.

For instance, studies on the metabolic precursor of 5,6-diHETE, 5',6'-epoxyeicosatrienoic acid (5',6'-EET), have successfully identified its protein-ligand interactions. Molecular docking, molecular dynamics simulations, and mutagenesis studies have identified a specific binding pocket for 5',6'-EET within the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. nih.govnih.govresearchgate.net These computational and molecular biology techniques serve the same goal as a binding assay: to identify and characterize the interaction between a ligand and its protein target, which in the case of the related compound 5',6'-EET, is the TRPV4 channel. nih.govresearchgate.net

Cell-Based Calcium Influx Measurements

Cell-based assays that measure intracellular calcium ([Ca2+]i) levels are a critical tool for investigating the functional effects of this compound. These assays typically use fluorescent calcium indicators, such as Fura-2-AM, which can be loaded into cells and whose fluorescence changes upon binding to calcium. nih.gov This change allows for real-time monitoring of intracellular calcium concentrations using instruments like a scanning fluorometer. nih.gov

Research has demonstrated that 5,6-diHETE plays a significant role in modulating calcium signaling in endothelial cells. In studies using human umbilical vein endothelial cells (HUVECs), 5,6-diHETE was found to inhibit the increase in intracellular Ca2+ concentrations that is typically induced by inflammatory mediators like histamine (B1213489). nih.govmixomics.org This inhibitory effect on calcium elevation is a key aspect of its anti-inflammatory activity. nih.govmixomics.org Further research has linked this bioactivity to the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, an ion channel involved in calcium influx. nih.gov Pretreatment with 5,6-diHETE was shown to significantly suppress the calcium influx induced by a TRPV4 agonist, suggesting that 5,6-diHETE acts as an antagonist or modulator of TRPV4-mediated signaling. wikipedia.orgnih.gov

The table below summarizes key findings from cell-based calcium influx experiments involving 5,6-diHETE.

| Cell Type | Stimulus | 5,6-diHETE Concentration | Observed Effect on Calcium Influx | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Histamine | Not specified | Inhibited histamine-induced increases in intracellular Ca2+ | nih.gov, mixomics.org |

| TRPV4-overexpressing cells | GSK1016790A (TRPV4 agonist) | 1 µM | Significantly suppressed agonist-induced calcium influx | nih.gov |

Endothelial Barrier Function Assays

The integrity of the endothelial barrier is crucial for vascular homeostasis, and its disruption leads to increased permeability, a hallmark of inflammation. nih.gov Endothelial barrier function is commonly assessed in vitro by measuring the transendothelial electrical resistance (TER) across a monolayer of endothelial cells, such as HUVECs. nih.gov A decrease in TER signifies a disruption of the barrier, while an increase indicates enhancement. nih.gov

Studies have utilized this methodology to explore the effects of 5,6-diHETE on vascular permeability. Research shows that while 5,6-diHETE alone does not alter baseline TER, it effectively inhibits the disruption of the endothelial barrier caused by inflammatory agents. nih.gov For example, pretreatment of HUVECs with 5,6-diHETE prevents the drop in TER induced by histamine. nih.govmixomics.org This protective effect on endothelial barrier function is a direct consequence of its ability to inhibit intracellular calcium elevation, which in turn attenuates vascular hyperpermeability. nih.gov

Further investigations have confirmed these findings in the context of TRPV4 channel activation. A TRPV4 agonist was shown to induce endothelial barrier disruption, an effect that was abolished by pretreatment with 5,6-diHETE. nih.govnih.gov These results underscore the role of 5,6-diHETE in maintaining endothelial integrity during inflammatory challenges. nih.gov

The following table presents a summary of the research findings on the effect of 5,6-diHETE in endothelial barrier function assays.

| Cell Model | Disrupting Agent | 5,6-diHETE Treatment | Outcome on Endothelial Barrier | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Histamine | Pretreatment with 5,6-diHETE | Inhibited histamine-induced barrier disruption (prevented TER decrease) | nih.gov, mixomics.org |

| Human Umbilical Vein Endothelial Cells (HUVECs) | GSK1016790A (TRPV4 agonist) | Pretreatment with 1 µM 5,6-diHETE | Abolished agonist-induced barrier disruption | nih.gov |

Advanced Data Analysis in Lipidomics

Lipidomics, the large-scale study of lipids, generates vast and complex datasets. The comprehensive analysis of numerous lipid mediators simultaneously is necessary to understand their diverse and interactive roles in vivo. nih.gov Advanced statistical and computational methods are essential to process this data, identify significant changes, and integrate it with other 'omics' datasets (e.g., transcriptomics, proteomics) to reveal underlying biological mechanisms. nih.govnih.gov

Statistical and Integrative Approaches for Correlating Lipid Mediator Profiles (e.g., DIABLO, SPLS)

To decipher the complex relationships within lipidomics data and between different omics layers, sophisticated multivariate statistical methods are employed. Among these are Data Integration Analysis for Biomarker discovery using Latent variable approaches for ‘Omics’ studies (DIABLO) and Sparse Partial Least Squares (sPLS).

Sparse Partial Least Squares (sPLS) is a supervised multivariate method that builds upon PLS by incorporating a feature selection capability. nih.govmixomics.org It is designed to handle high-dimensional data where the number of variables exceeds the number of samples, a common scenario in omics research. mixomics.org sPLS identifies subsets of highly correlated variables from two datasets that explain the major sources of variation, making it ideal for finding relationships between lipid mediator profiles and other biological data. mixomics.orgrdrr.io

DIABLO is a powerful N-integration framework designed to integrate multiple omics datasets simultaneously in a supervised manner. mixomics.orgnih.gov The goal of DIABLO is to identify a multi-omics signature by selecting a set of correlated molecular features (e.g., specific lipids, genes, proteins) that can effectively discriminate between defined sample groups (e.g., healthy vs. disease, or different treatment responses). nih.govnih.gov The method constructs latent components by maximizing the covariance between datasets, with a design matrix that allows the user to balance the trade-off between maximizing correlation and maximizing the predictive ability of the model. mixomics.orgnih.gov This makes DIABLO particularly useful for identifying key drivers and potential biomarkers from complex lipidomics and other omics profiles. nih.gov

These integrative approaches allow researchers to move beyond analyzing single lipid mediators in isolation and instead model the lipidome as an interconnected network, correlating its changes with other molecular events to provide a holistic view of a biological system.

The table below conceptually outlines the application of these advanced statistical models in lipidomics research.

| Analytical Approach | Core Principle | Primary Application in Lipidomics | Potential Outcome for this compound Research |

| sPLS | Maximizes covariance between two blocks of data while performing variable selection. mixomics.org | To identify a reduced set of specific lipid mediators that are highly correlated with a set of specific gene or protein expression changes. | Identification of a specific gene expression signature that is highly correlated with changes in this compound levels under certain conditions. |

| DIABLO | Integrates multiple datasets to identify a correlated set of features that discriminates between predefined groups. mixomics.orgnih.gov | To build a predictive model based on a signature of selected lipids, genes, and proteins that can classify samples into different phenotypes (e.g., inflammatory vs. resolving states). | Discovering a multi-omic signature, including this compound, that distinguishes between the onset and resolution phases of inflammation. |

Translational Research Perspectives for 5 S ,6 R Dihete

Preclinical Drug Discovery and Development Implications

The journey from a bioactive lipid to a therapeutic agent is underpinned by rigorous preclinical research. For compounds like 5(S),6(R)-diHETE, this involves validating its biological targets and using its structure as a potential scaffold for developing new drugs.

Target validation is a critical initial step in drug discovery, aimed at confirming that a specific biological molecule or pathway is directly involved in a disease process and is a suitable point for therapeutic intervention. hilarispublisher.com In the field of lipid mediators, enzymes, accessory proteins, and receptors involved in their synthesis and signaling are all potential therapeutic targets. nih.gov

For this compound, research has identified a specific molecular target. Studies using synthetic diastereoisomers of (5,6)-diHETEs have shown that only the 5(S),6(R) form is recognized by the leukotriene D4 (LTD4) receptor in guinea pig lung membranes. nih.gov This specificity provides a clear target for further investigation. Validation strategies in this context include:

Binding Assays: Competitive binding studies are used to determine the affinity and selectivity of the lipid mediator for its receptor. In the case of this compound, it was tested for its binding affinity against leukotriene receptors (LTC4, LTD4, and LTB4), where it showed selective, albeit weak, interaction with the LTD4 receptor. nih.gov

Functional Assays: These in vitro experiments measure the biological response triggered by the mediator-receptor interaction. This compound was shown to induce contraction of guinea pig ileum, an effect that was blocked by specific LTD4 receptor antagonists, further validating the LTD4 receptor as its functional target. nih.govmedchemexpress.com

Analytical Methodologies: The development of precise analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential to accurately identify and quantify lipid mediators and their isomers in biological samples. nih.govsciex.comsciex.com This allows researchers to correlate the presence of a specific mediator like this compound with physiological or pathological states, which is fundamental for validating its role and that of its target in a disease context.

The validation of the LTD4 receptor as a target for this compound, even as a weak agonist, provides a foundation for exploring its role in inflammatory and other physiological processes where leukotrienes are implicated. nih.govcaymanchem.com

Once a target is validated, the next phase involves identifying and optimizing "lead compounds" that can modulate this target for therapeutic benefit. danaher.combiobide.com A lead compound is a chemical entity with desired biological activity that serves as the starting point for drug development. slideshare.net

The chemical structure of this compound itself can be considered a lead compound. The process of developing novel therapeutics based on this structure involves two key stages:

Lead Identification: This stage focuses on discovering molecules that interact with the desired target. danaher.comslideshare.net High-throughput screening of large chemical libraries or computational methods like virtual screening are often employed. hilarispublisher.com The known interaction between this compound and the LTD4 receptor makes its molecular scaffold a valuable starting point for designing new, structurally related compounds. nih.gov

Lead Optimization: This is the process of refining the chemical structure of a lead compound to improve its therapeutic properties. hilarispublisher.com For a molecule like this compound, medicinal chemistry efforts would aim to synthesize analogs with enhanced characteristics, such as:

Increased Potency: Modifying the structure to achieve a stronger binding affinity and a more robust biological response at lower concentrations than the parent compound.

Improved Selectivity: Ensuring the new compound interacts specifically with the intended target (e.g., the LTD4 receptor) while minimizing off-target effects.

Favorable Pharmacokinetics: Adjusting the molecule's properties to improve its absorption, distribution, metabolism, and excretion (ADME) profile within the body. danaher.com

Through iterative cycles of design, synthesis, and testing, lead optimization aims to produce a preclinical candidate with a promising efficacy and safety profile, ready for more advanced testing. biobide.com

Table 1: Research Findings on the Biological Activity of this compound

| Research Area | Finding | Model System | Reference |

|---|---|---|---|

| Receptor Binding | Recognized by the LTD4 receptor; does not interact with LTC4 or LTB4 receptors. | Guinea pig lung membranes | nih.gov |

| Functional Activity | Acts as a weak LTD4 receptor agonist. | Guinea pig lung membranes | caymanchem.combertin-bioreagent.com |

| In Vitro Effect | Induces contraction of the ileum with an EC50 value of 1.3 µM. | Guinea pig isolated ileum | medchemexpress.comcaymanchem.com |

| Antagonism | The contractile effect is inhibited by LTD4 receptor antagonists (ICI 198,615 and SKF104,353). | Guinea pig isolated ileum | nih.gov |

Exploration of Bioactive Dietary Derivatives

The building blocks for many lipid mediators are polyunsaturated fatty acids obtained from the diet. Understanding the metabolic links between dietary intake and the production of specific bioactive lipids is a key area of translational research.

Eicosapentaenoic acid (EPA) is an omega-3 fatty acid known to be the precursor for a variety of lipid mediators. The metabolism of EPA can lead to the formation of dihydroxy fatty acids. It has been suggested that (±)5(6)-DiHETE is a potential metabolite produced from EPA through the epoxidation of the Δ5 double bond. caymanchem.com Although the biological activity of this specific EPA-derived DiHETE has not been fully documented, the metabolic link is significant. caymanchem.com This pathway suggests that dietary consumption of EPA could influence the endogenous levels of related dihydroxy-eicosanoids, potentially including stereoisomers of 5,6-diHETE. This connection opens up research into how diet and nutrition could modulate the pathways that produce these signaling molecules. nih.gov

The identification of a lipid mediator in biological systems is fundamental to understanding its physiological or pathological relevance. This compound is known to be a non-enzymatic hydrolysis product of Leukotriene A4 (LTA4). caymanchem.combertin-bioreagent.com Furthermore, its formation can be catalyzed by enzymes; for instance, mouse liver cytosolic epoxide hydrolase can convert LTA4 into this compound. caymanchem.combertin-bioreagent.com The compound has also been detected in rat kidney homogenates, where its formation is potentially linked to the epoxide hydrolase pathway. ebiohippo.com The identification of this compound in these natural, biological contexts confirms its status as an endogenous mediator and provides valuable systems for studying its function and regulation.

Table 2: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| 5(S),6(R)-dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acid | This compound |

| Leukotriene A4 | LTA4 |

| Leukotriene B4 | LTB4 |

| Leukotriene C4 | LTC4 |

| Leukotriene D4 | LTD4 |

| Eicosapentaenoic Acid | EPA |

Q & A

Basic Research Questions

Q. What enzymatic pathways and experimental models are used to study the biosynthesis of 5(S),6(R)-DiHETE?

- Methodological Answer : this compound is primarily formed via non-enzymatic hydrolysis of leukotriene A4 (LTA4) or enzymatic conversion by cytosolic epoxide hydrolases. Mouse liver cytosolic epoxide hydrolase is a validated model for studying this conversion . To investigate isomerization pathways (e.g., formation of 5(S),6(R)-11-trans DiHETE), rat kidney homogenates are used, as they contain membrane-bound isomerases linked to epoxide hydrolase activity . Enzyme activity assays should include substrate specificity tests (e.g., LTA4 vs. EPA) and quantification via RP-HPLC with UV spectral analysis (λ~270 nm) to confirm product identity .

Q. How can researchers distinguish this compound from its stereoisomers in complex biological samples?

- Methodological Answer : Reverse-phase HPLC with acetonitrile-based mobile phases provides optimal separation of stereoisomers. For example, 5(S),6(S)-DiHETE elutes at ~35.46 min (RT), while this compound isomers (e.g., 11-trans variant) show distinct retention times and UV spectra (λmax ~272 nm) . Chiral column chromatography or tandem mass spectrometry (LC-MS/MS) with synthetic standards is recommended for absolute stereochemical confirmation .

Q. What functional assays are used to characterize the biological activity of this compound?

- Methodological Answer :

- Receptor Binding : Competitive binding assays in guinea pig lung membranes (LTD4 receptor) or calcium imaging in endothelial cells to assess vascular permeability effects .

- Chemotaxis : Boyden chamber assays using PMNLs or eosinophils, with ED50 calculations (e.g., 0.3 μM for eosinophil chemotaxis) .

- In Vivo Models : Guinea pig ileum contraction assays (ED50 = 1.3 μM) or vascular hyperpermeability models using Evans blue leakage quantification .

Advanced Research Questions

Q. How can contradictory data on the bioactivity of this compound be resolved?

- Methodological Answer : Discrepancies in reported activities (e.g., weak LTD4 agonism vs. vascular effects) may arise from isomer contamination or cell-specific signaling. Researchers should:

- Purify Isomers : Use preparative HPLC to isolate this compound from diastereomers like 5(S),6(S)-DiHETE, which lacks leukotriene-like activity .

- Contextualize Models : Compare results across cell types (e.g., PMNLs vs. endothelial cells) and species (e.g., guinea pig vs. human), noting differences in receptor expression or metabolic pathways .

Q. What experimental strategies are needed to study the isomerization of this compound to 11-trans variants?

- Methodological Answer :

- Enzyme Inhibition : Use epoxide hydrolase inhibitors (e.g., 1,2-epoxyhexane) in rat kidney homogenates to block isomerization .

- Kinetic Analysis : Monitor time-dependent conversion via RP-HPLC and calculate reaction rates under varying pH/temperature conditions .

- Structural Confirmation : NMR or X-ray crystallography to resolve stereochemistry, complemented by enzymatic assays with soybean lipoxygenase (non-substrate for 11-trans isomers) .

Q. How do comparative enzymology studies inform the evolutionary conservation of this compound pathways?

- Methodological Answer : Oxygenase activity assays in non-mammalian models (e.g., bony fish like Nothobranchius furzeri) reveal minimal this compound production (1% activity vs. AA), suggesting pathway divergence. Researchers should:

- Profile Metabolites : Use LC-MS/MS to quantify this compound in phylogenetically diverse species .

- Sequence Lipoxygenases : Align 15-LO-1/5-LO isoforms across species to identify conserved catalytic residues .

Methodological Notes

- Analytical Validation : Always co-elute synthetic standards (e.g., Cayman Chemical) with experimental samples during HPLC/MS runs .

- Biological Replicates : Include ≥3 replicates in chemotaxis or receptor binding assays to account for inter-donor variability in PMNL/eosinophil responses .

- Negative Controls : Test 5(S),6(S)-DiHETE (inactive isomer) and epoxide hydrolase-deficient homogenates to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.